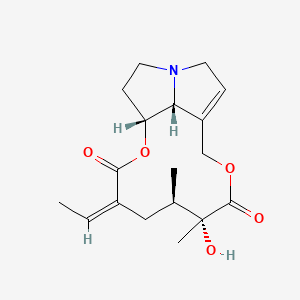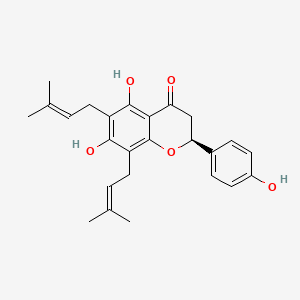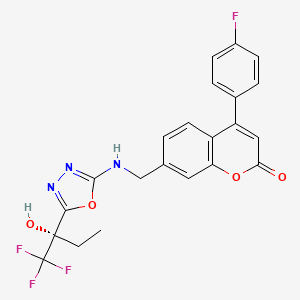
SKL2001
概述
描述
SKL2001 is a small molecule agonist of the Wnt/β-catenin signaling pathway. It is known for its ability to disrupt the interaction between Axin and β-catenin, leading to the stabilization of intracellular β-catenin. This compound has shown potential in promoting osteoblastogenesis and suppressing adipocyte differentiation, making it a valuable tool in scientific research, particularly in the fields of cancer research and regenerative medicine .
科学研究应用
SKL2001 在科学研究中具有广泛的应用:
作用机制
SKL2001 通过破坏 Axin 和 β-连环蛋白之间的相互作用发挥作用,导致 β-连环蛋白稳定。这种稳定作用防止 β-连环蛋白的磷酸化和随后的降解,使其在细胞中积累并激活 Wnt/β-连环蛋白响应性转录。 该通路在细胞分化、增殖和存活中起着至关重要的作用 .
生化分析
Biochemical Properties
SKL2001 interacts with key proteins in the Wnt/β-catenin pathway, specifically Axin and β-catenin . It disrupts the Axin/β-catenin interaction, which is a critical step for CK1- and GSK-3β-mediated phosphorylation of β-catenin .
Cellular Effects
This compound has been shown to influence cell function by increasing the intracellular β-catenin protein level and inhibiting the phosphorylation of β-catenin . It promotes osteoblastogenesis and suppresses adipocyte differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves the disruption of the Axin/β-catenin interaction, which increases the stability of β-catenin within the cell . This disruption prevents the phosphorylation and subsequent degradation of β-catenin, thereby upregulating β-catenin responsive transcription .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it has been shown to have a significant impact on cellular function over time. For instance, this compound-treated cells resumed cell cycle progression and proliferated in the this compound-free medium .
Metabolic Pathways
This compound is involved in the Wnt/β-catenin signaling pathway . It disrupts the Axin/β-catenin interaction, which is a critical step in this pathway .
准备方法
合成路线及反应条件
SKL2001 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。关键步骤包括:
核心结构的形成: 这涉及呋喃-2-羧酸与适当试剂的反应以形成核心结构。
官能团修饰:
工业生产方法
虽然 this compound 的具体工业生产方法没有得到广泛的记录,但一般方法将涉及扩大实验室合成过程。 这包括优化反应条件,例如温度、压力和溶剂选择,以确保最终产品的产率和纯度高 .
化学反应分析
反应类型
SKL2001 主要经历影响 Wnt/β-连环蛋白信号通路的相互作用。关键反应包括:
破坏 Axin/β-连环蛋白相互作用: 这是 β-连环蛋白稳定的关键步骤。
抑制 β-连环蛋白磷酸化: this compound 抑制 β-连环蛋白在特定残基处的磷酸化,防止其降解。
常用试剂及条件
试剂: 在 this compound 的合成和涉及 this compound 的反应中使用的常用试剂包括呋喃-2-羧酸、咪唑和恶唑衍生物。
主要产物
涉及 this compound 的反应的主要产物是 β-连环蛋白的稳定形式,它在激活 Wnt/β-连环蛋白信号通路中起着至关重要的作用 .
相似化合物的比较
类似化合物
IWR-1: Wnt/β-连环蛋白通路抑制剂。
XAV939: 另一种促进 β-连环蛋白降解的抑制剂。
BIO: 一种糖原合成酶激酶-3 抑制剂,可以稳定 β-连环蛋白。
SKL2001 的独特性
与上述抑制剂不同,this compound 是 Wnt/β-连环蛋白通路的激动剂。 它破坏 Axin/β-连环蛋白相互作用和稳定 β-连环蛋白的独特能力使其与其他靶向相同通路的化合物区分开来 .
属性
IUPAC Name |
5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-14(16-4-2-6-18-7-5-15-10-18)11-9-13(21-17-11)12-3-1-8-20-12/h1,3,5,7-10H,2,4,6H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXINDBPUDNMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is SKL2001, and what is its primary mechanism of action?
A1: this compound, also known as 5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide, is a small molecule agonist of the Wnt/β-catenin signaling pathway. It exerts its effects by stabilizing β-catenin, preventing its degradation, and promoting its nuclear translocation. This, in turn, activates the transcription of Wnt target genes, influencing various cellular processes like proliferation, differentiation, and apoptosis.
Q2: How does this compound's activation of the Wnt/β-catenin pathway differ from that of natural Wnt ligands?
A2: Unlike natural Wnt ligands that bind to cell surface receptors, this compound acts intracellularly, directly targeting the destruction complex responsible for β-catenin degradation. This bypasses the need for receptor activation and allows for more precise control over pathway activation.
Q3: What is the role of the Wnt/β-catenin pathway in cellular processes, and how does this compound modulation impact these processes?
A3: The Wnt/β-catenin pathway plays a crucial role in embryonic development, cell fate determination, tissue homeostasis, and regeneration. [] this compound, by activating this pathway, can promote cell proliferation, differentiation, and survival in various cell types, making it a potential therapeutic target for diseases like cancer, osteoporosis, and neurodegenerative disorders. [, , ]
Q4: Can you provide specific examples of how this compound impacts cellular processes in different disease models?
A4: Certainly. In a rat model of acute pancreatitis, this compound administration reduced pancreatic and intestinal damage by inhibiting cell apoptosis and inflammatory cytokine release. [] In another study, this compound promoted the differentiation of human Wharton's jelly mesenchymal stem cells into SOX17-expressing cells, suggesting its potential in cell replacement therapy for diabetes. []
Q5: What are the potential limitations of using this compound as a therapeutic agent?
A5: While promising, this compound's therapeutic use is limited by potential off-target effects and the complexity of the Wnt/β-catenin pathway. Uncontrolled activation of this pathway is linked to cancer development, highlighting the need for precise dosing and targeted delivery strategies. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C13H14N4O3, and its molecular weight is 274.27 g/mol.
Q7: Is there any information available on the spectroscopic data of this compound?
A7: Unfortunately, the provided research abstracts do not include specific information on spectroscopic data like NMR or IR for this compound.
Q8: Have there been any studies exploring the structure-activity relationship (SAR) of this compound?
A8: While the provided abstracts don't elaborate on specific SAR studies, research indicates that modifications to the furan ring and imidazole ring of this compound can significantly impact its potency and selectivity. [] Further research is needed to fully understand the relationship between its structure and biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)








![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)




